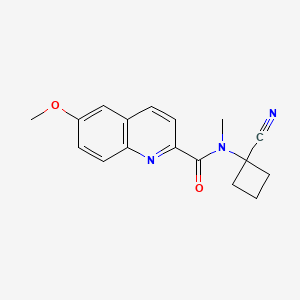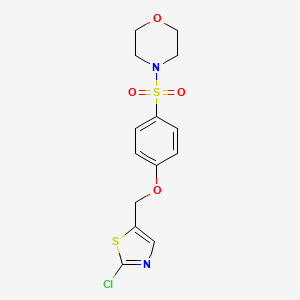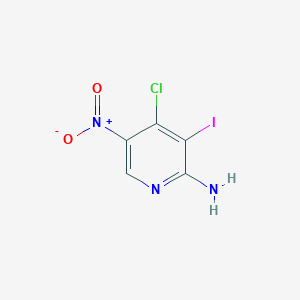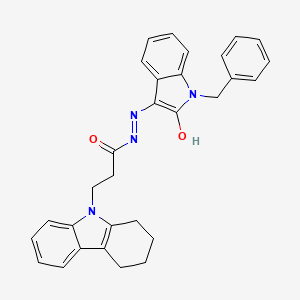
1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 2126177-03-3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H17N3O.2ClH . The InChI Code is 1S/C11H17N3O.2ClH/c1-2-15-10-4-3-5-13-11 (10)14-8-6-12-7-9-14;;/h3-5,12H,2,6-9H2,1H3;2*1H .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The molecular weight is 280.2 .
Wissenschaftliche Forschungsanwendungen
Therapeutic Uses and Biological Activity
Piperazine derivatives, including compounds like 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride, have found a broad spectrum of therapeutic uses due to their significant biological and pharmacological properties. These compounds are integral to drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus results in a recognizable difference in the medicinal potential of the resultant molecules, indicating the flexibility of piperazine as a pharmacophore for drug discovery across a wide range of diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
The piperazine nucleus is a versatile scaffold in medicinal chemistry, significantly impacting the design of new entities with potent anti-mycobacterial activity, especially against Mycobacterium tuberculosis. Compounds incorporating the piperazine unit have shown potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. This highlights the critical role of piperazine in addressing the urgent need for new anti-mycobacterial agents (Girase et al., 2020).
Metabolic Cytoprotection
Piperazine derivatives have also been explored for their role in metabolic cytoprotection, exemplified by Trimetazidine, a piperazine derivative used in treating angina pectoris. The compound demonstrates an anti-ischaemic effect without significantly affecting haemodynamics or myocardial oxygen consumption, offering insights into the metabolic cytoprotective actions of piperazine-based compounds (Cargnoni et al., 1999).
Neuropsychiatric Disorders
The broad spectrum of pharmacological applications extends to neuropsychiatric disorders, where piperazine-based compounds have been developed for their efficacy in treating psychotic and mood disorders. These compounds, through selective action on dopamine receptors and possibly other neurotransmitter systems, offer potential for treating conditions such as schizophrenia and depression, showcasing the significance of piperazine derivatives in neuropsychiatry (Pompili et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-ethoxypyridin-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14;;/h3-5,12H,2,6-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYHLRGROZBCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2611149.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2611153.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2611154.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)

![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)

![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)